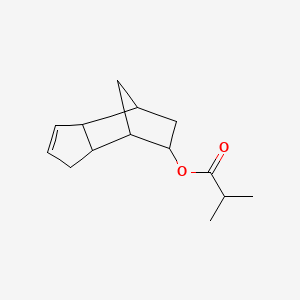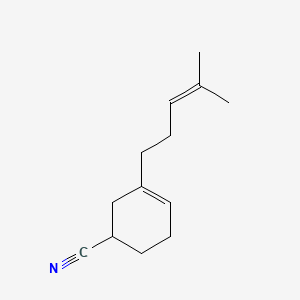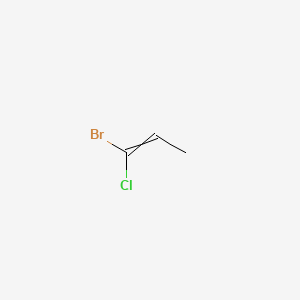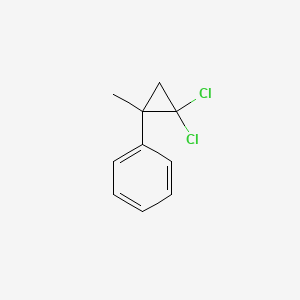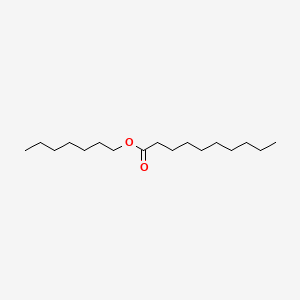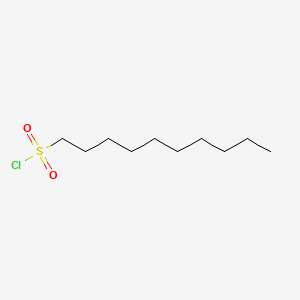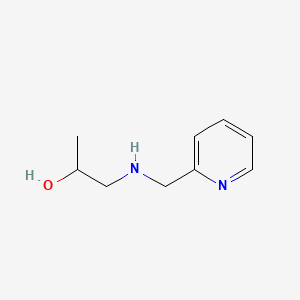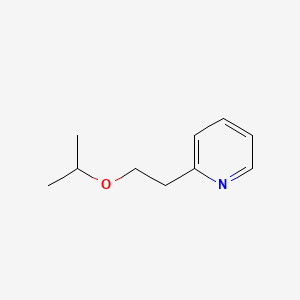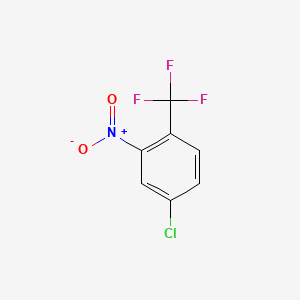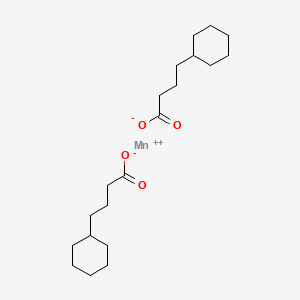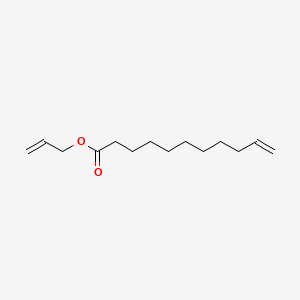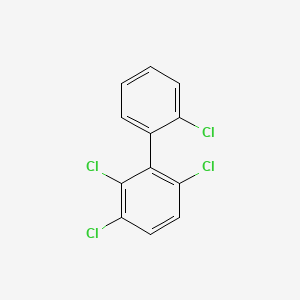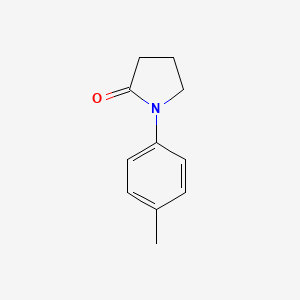
1-(4-Methylphenyl)pyrrolidin-2-one
Overview
Description
1-(4-Methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. The presence of a pyrrolidinone fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Mechanism of Action
Target of Action
The primary targets of 1-(4-Methylphenyl)pyrrolidin-2-one are the dopamine and norepinephrine transporters . These transporters play a crucial role in neurotransmission in the mammalian system .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of dopamine and norepinephrine, with little effect on serotonin trafficking . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Biochemical Pathways
The compound affects the dopamine and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it prolongs their action and enhances their effects . The downstream effects of this action include increased alertness and energy, among others .
Pharmacokinetics
It is known that the compound’s stereochemistry plays a significant role in its biological activity . The S isomer of the compound has been found to be the most biologically active enantiomer .
Result of Action
The inhibition of dopamine and norepinephrine reuptake by this compound leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, leading to increased alertness and energy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other substances that interact with the same targets . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(4-Methylphenyl)pyrrolidin-2-one are largely unexplored. It is known that pyrrolidine derivatives, including this compound, can interact with various enzymes and proteins .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways and gene expression
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(4-Methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Scientific Research Applications
1-(4-Methylphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
1-(4-Methylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A five-membered lactam that serves as a versatile lead compound for designing bioactive agents.
Pyrrolidin-2,5-dione: Another derivative with significant biological activities, including antimicrobial and anticancer properties.
Pyrrolizines: Compounds with a similar structure that are used in medicinal chemistry for their pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidinone derivatives.
Properties
IUPAC Name |
1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-4-6-10(7-5-9)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPHOKOVVUFNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342017 | |
| Record name | 1-(4-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3063-79-4 | |
| Record name | 1-(4-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

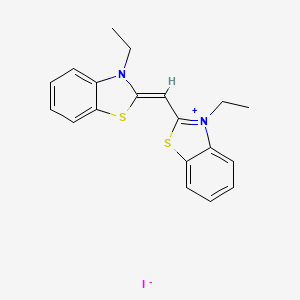
![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)
